molecular formula C9H7Cl3S B14545857 [(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene CAS No. 61750-17-2

[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene

Cat. No.: B14545857
CAS No.: 61750-17-2
M. Wt: 253.6 g/mol
InChI Key: NAPXTECMNAQHNB-UHFFFAOYSA-N
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Description

[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene is a chemical compound that features a benzene ring substituted with a sulfanyl group attached to a 1,1,3-trichloroprop-1-en-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene typically involves the reaction of 1,1,3-trichloropropene with a thiol compound in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloropropene moiety can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the trichloropropene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Less chlorinated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The trichloropropene moiety can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Trichloropropene: A related compound with similar reactivity but lacking the sulfanyl group.

    Benzyl sulfide: Contains a sulfanyl group attached to a benzene ring but lacks the trichloropropene moiety.

    Chlorobenzene: A simpler aromatic compound with a single chlorine substituent.

Uniqueness

[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene is unique due to the combination of a reactive trichloropropene moiety and a sulfanyl group attached to a benzene ring

Properties

CAS No.

61750-17-2

Molecular Formula

C9H7Cl3S

Molecular Weight

253.6 g/mol

IUPAC Name

1,1,3-trichloroprop-1-en-2-ylsulfanylbenzene

InChI

InChI=1S/C9H7Cl3S/c10-6-8(9(11)12)13-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

NAPXTECMNAQHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=C(Cl)Cl)CCl

Origin of Product

United States

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